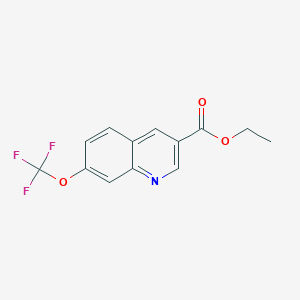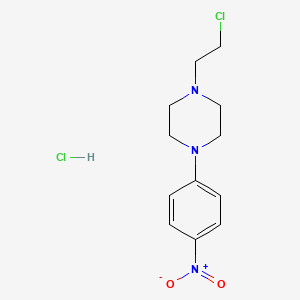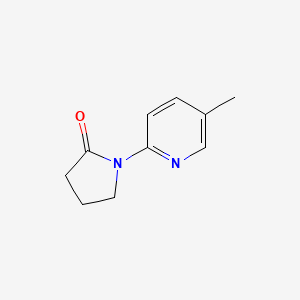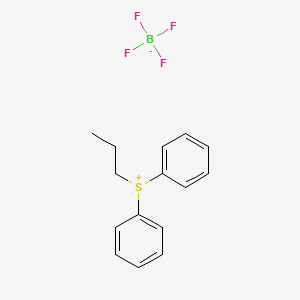
Diphenyl(propyl)sulfonium Tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(propyl)sulfonium tetrafluoroborate is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups and a counter anion, in this case, tetrafluoroborate. Sulfonium salts are known for their utility in organic synthesis, particularly as intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(propyl)sulfonium tetrafluoroborate typically involves the reaction of diphenyl sulfide with a propyl halide in the presence of a silver tetrafluoroborate catalyst. The reaction is carried out under an inert atmosphere, often nitrogen, to prevent oxidation. The mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of sulfonium salts like this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified through crystallization and drying under reduced pressure to obtain high purity crystals .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(propyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonium group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the sulfur atom changes its oxidation state.
Cyclization Reactions: It can undergo intramolecular cyclization to form cyclic sulfonium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium hydride, silver tetrafluoroborate, and various halides. The reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, and nitromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with nucleophiles can yield a variety of sulfonium derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Diphenyl(propyl)sulfonium tetrafluoroborate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various organic reactions, including polymerization and oxidation.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Material Science: The compound is utilized in the development of new materials with unique properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of diphenyl(propyl)sulfonium tetrafluoroborate involves the interaction of the sulfonium group with various molecular targets. The positively charged sulfur atom can form strong bonds with nucleophilic sites on other molecules, facilitating reactions such as substitution and cyclization. The tetrafluoroborate anion helps stabilize the positive charge on the sulfur atom, making the compound more reactive .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl(methyl)sulfonium Tetrafluoroborate
- Cyclopropyldiphenylsulfonium Tetrafluoroborate
- Ethyl(diphenyl)sulfonium Tetrafluoroborate
Uniqueness
Diphenyl(propyl)sulfonium tetrafluoroborate is unique due to its specific propyl group, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds with different alkyl groups, it may exhibit different reaction rates and selectivity in organic synthesis .
Propiedades
Fórmula molecular |
C15H17BF4S |
|---|---|
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
diphenyl(propyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H17S.BF4/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-12H,2,13H2,1H3;/q+1;-1 |
Clave InChI |
YCCGPHSFIDAWCH-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCC[S+](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


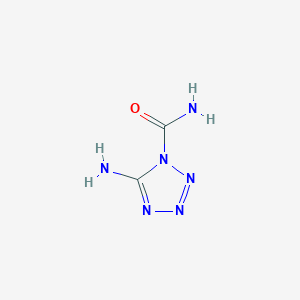
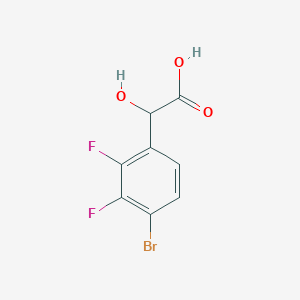
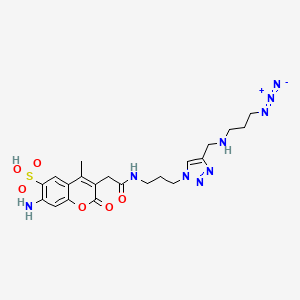
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
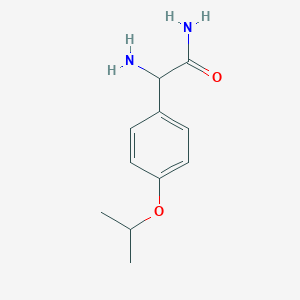
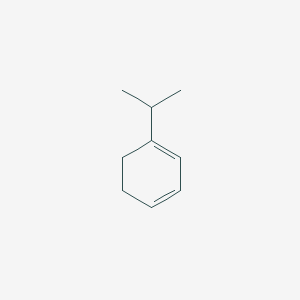
![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)
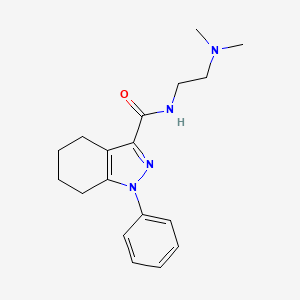
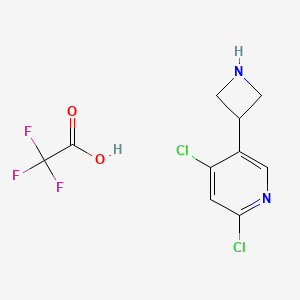
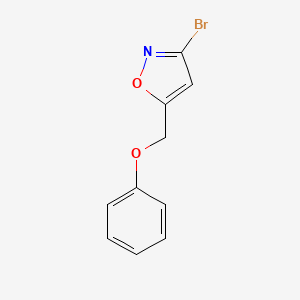
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)
